![molecular formula C26H22ClNO6 B2888343 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide CAS No. 923679-79-2](/img/structure/B2888343.png)

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

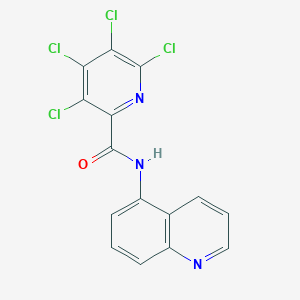

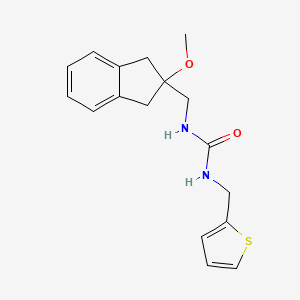

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide is a chemical compound with the molecular formula C26H22ClNO6 . Its average mass is 479.909 Da and its monoisotopic mass is 479.113556 Da . It is available from suppliers such as ChemDiv, Inc., and Life Chemicals Inc .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzofuran ring attached to a benzoyl group and a trimethoxybenzamide group . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring. The benzoyl group consists of a benzene ring attached to a carbonyl group, and the trimethoxybenzamide group consists of a benzamide group with three methoxy groups attached .Aplicaciones Científicas De Investigación

Synthesis of Polycyclic Indolinyl Compounds

This compound is utilized in the photo-induced reductive Heck cyclization of indoles. This process is crucial for the efficient preparation of polycyclic indolinyl compounds, which are significant in the development of pharmaceuticals and complex organic molecules . The method is metal- and photocatalyst-free, relying on UVA/blue LEDs for activation, making it a greener alternative in synthetic chemistry.

Activation of Chloroarene Compounds

The compound’s ability to display room-temperature phosphorescence and undergo bimolecular redox reactions with amines is exploited for the activation of C(sp2)–Cl bonds in chloroarene compounds . This activation is a key step in various synthetic pathways, particularly in the construction of complex molecular architectures.

Functionalization of Natural Product Analogues

Researchers leverage the compound’s reactivity to perform functionalization of natural product analogues . This application is significant in the modification of existing natural compounds to enhance their properties or to create new variants with desired biological activities.

Organic Synthesis Building Blocks

The compound serves as a building block in organic synthesis due to the presence of reactive sites that can undergo various chemical transformations . Its structural complexity allows for the creation of diverse and intricate organic molecules.

Photochemical Reactions

The compound is involved in photochemical reactions that tolerate a wide range of functional groups, including esters, alcohols, amides, cyano, and alkenes . This tolerance is essential for the synthesis of a variety of chemical entities without the need for protecting groups or pre-functionalization steps.

Electron Transfer Studies

In mechanistic chemistry, the compound is used to study photo-induced electron transfer processes . Understanding these processes is fundamental to the development of new photochemical methods and the discovery of novel reaction pathways.

Propiedades

IUPAC Name |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClNO6/c1-14-19-13-18(28-26(30)16-11-21(31-2)25(33-4)22(12-16)32-3)9-10-20(19)34-24(14)23(29)15-5-7-17(27)8-6-15/h5-13H,1-4H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHPTRANPZRTBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2888260.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2888261.png)

![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)

![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2888272.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2888274.png)

![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2888281.png)